2-Isopentyl-N-methoxy-N-methyl-1,3-dioxoisoindoline-5-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoindoline-1,3-dione derivatives typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for isoindoline-1,3-dione derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for the industrial synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions
2-Isopentyl-N-methoxy-N-methyl-1,3-dioxoisoindoline-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized isoindoline-1,3-dione derivatives, while reduction reactions may produce reduced forms with different functional groups .
Scientific Research Applications
2-Isopentyl-N-methoxy-N-methyl-1,3-dioxoisoindoline-5-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Isopentyl-N-methoxy-N-methyl-1,3-dioxoisoindoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Isopentyl-N-methoxy-N-methyl-1,3-dioxoisoindoline-5-carboxamide include other isoindoline-1,3-dione derivatives, such as:
- N-Phenyl-isoindoline-1,3-dione
- N-Methyl-isoindoline-1,3-dione
- N-Ethyl-isoindoline-1,3-dione
Uniqueness
The presence of the isopentyl, methoxy, and methyl groups in the molecule contributes to its unique properties and differentiates it from other isoindoline-1,3-dione derivatives .
Properties
Molecular Formula |
C16H20N2O4 |
---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
N-methoxy-N-methyl-2-(3-methylbutyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C16H20N2O4/c1-10(2)7-8-18-15(20)12-6-5-11(9-13(12)16(18)21)14(19)17(3)22-4/h5-6,9-10H,7-8H2,1-4H3 |
InChI Key |
DUFOXDZMCDWXAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)N(C)OC |
Origin of Product |
United States |
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